Cas no 2172552-56-4 (2-1-(butan-2-yl)-5-cyclopropyl-1H-1,2,3-triazol-4-ylethan-1-amine)

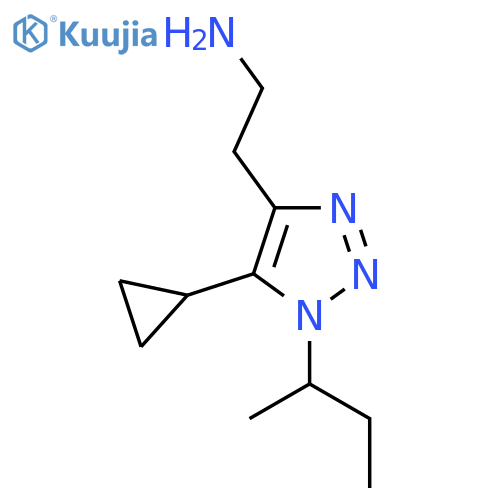

2172552-56-4 structure

商品名:2-1-(butan-2-yl)-5-cyclopropyl-1H-1,2,3-triazol-4-ylethan-1-amine

2-1-(butan-2-yl)-5-cyclopropyl-1H-1,2,3-triazol-4-ylethan-1-amine 化学的及び物理的性質

名前と識別子

-

- 2-1-(butan-2-yl)-5-cyclopropyl-1H-1,2,3-triazol-4-ylethan-1-amine

- 2172552-56-4

- EN300-1598044

- 2-[1-(butan-2-yl)-5-cyclopropyl-1H-1,2,3-triazol-4-yl]ethan-1-amine

-

- インチ: 1S/C11H20N4/c1-3-8(2)15-11(9-4-5-9)10(6-7-12)13-14-15/h8-9H,3-7,12H2,1-2H3

- InChIKey: KKRLOASIJIQNGL-UHFFFAOYSA-N

- ほほえんだ: N1(C(C)CC)C(=C(CCN)N=N1)C1CC1

計算された属性

- せいみつぶんしりょう: 208.16879665g/mol

- どういたいしつりょう: 208.16879665g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 5

- 複雑さ: 205

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 56.7Ų

2-1-(butan-2-yl)-5-cyclopropyl-1H-1,2,3-triazol-4-ylethan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1598044-0.1g |

2-[1-(butan-2-yl)-5-cyclopropyl-1H-1,2,3-triazol-4-yl]ethan-1-amine |

2172552-56-4 | 0.1g |

$1572.0 | 2023-06-05 | ||

| Enamine | EN300-1598044-2.5g |

2-[1-(butan-2-yl)-5-cyclopropyl-1H-1,2,3-triazol-4-yl]ethan-1-amine |

2172552-56-4 | 2.5g |

$3501.0 | 2023-06-05 | ||

| Enamine | EN300-1598044-1000mg |

2-[1-(butan-2-yl)-5-cyclopropyl-1H-1,2,3-triazol-4-yl]ethan-1-amine |

2172552-56-4 | 1000mg |

$1785.0 | 2023-09-23 | ||

| Enamine | EN300-1598044-5000mg |

2-[1-(butan-2-yl)-5-cyclopropyl-1H-1,2,3-triazol-4-yl]ethan-1-amine |

2172552-56-4 | 5000mg |

$5179.0 | 2023-09-23 | ||

| Enamine | EN300-1598044-50mg |

2-[1-(butan-2-yl)-5-cyclopropyl-1H-1,2,3-triazol-4-yl]ethan-1-amine |

2172552-56-4 | 50mg |

$1500.0 | 2023-09-23 | ||

| Enamine | EN300-1598044-1.0g |

2-[1-(butan-2-yl)-5-cyclopropyl-1H-1,2,3-triazol-4-yl]ethan-1-amine |

2172552-56-4 | 1g |

$1785.0 | 2023-06-05 | ||

| Enamine | EN300-1598044-5.0g |

2-[1-(butan-2-yl)-5-cyclopropyl-1H-1,2,3-triazol-4-yl]ethan-1-amine |

2172552-56-4 | 5g |

$5179.0 | 2023-06-05 | ||

| Enamine | EN300-1598044-0.05g |

2-[1-(butan-2-yl)-5-cyclopropyl-1H-1,2,3-triazol-4-yl]ethan-1-amine |

2172552-56-4 | 0.05g |

$1500.0 | 2023-06-05 | ||

| Enamine | EN300-1598044-100mg |

2-[1-(butan-2-yl)-5-cyclopropyl-1H-1,2,3-triazol-4-yl]ethan-1-amine |

2172552-56-4 | 100mg |

$1572.0 | 2023-09-23 | ||

| Enamine | EN300-1598044-0.25g |

2-[1-(butan-2-yl)-5-cyclopropyl-1H-1,2,3-triazol-4-yl]ethan-1-amine |

2172552-56-4 | 0.25g |

$1642.0 | 2023-06-05 |

2-1-(butan-2-yl)-5-cyclopropyl-1H-1,2,3-triazol-4-ylethan-1-amine 関連文献

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

2172552-56-4 (2-1-(butan-2-yl)-5-cyclopropyl-1H-1,2,3-triazol-4-ylethan-1-amine) 関連製品

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 307-59-5(perfluorododecane)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量